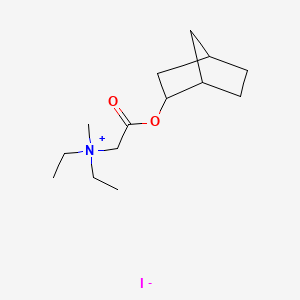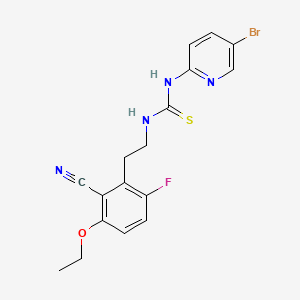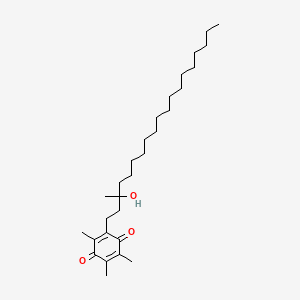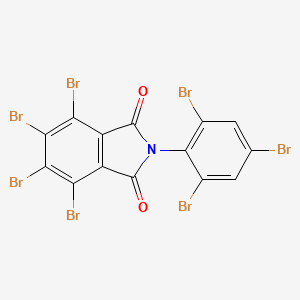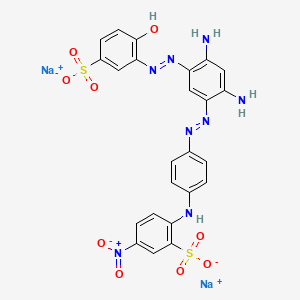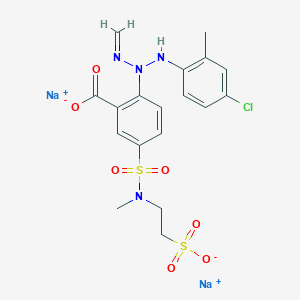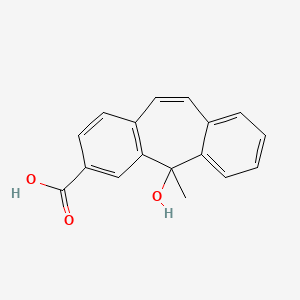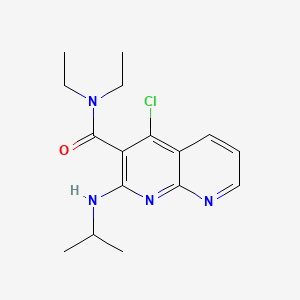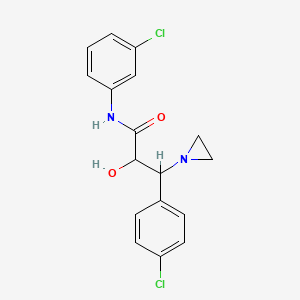
3,4-Dibromostyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromostyrene is an organic compound with the molecular formula C8H6Br2. It is a derivative of styrene, where two bromine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Métodos De Preparación
3,4-Dibromostyrene can be synthesized through several methods. One common approach involves the dibromination of styrene using N-Bromosuccinimide (NBS) in the presence of dimethyl sulfoxide (DMSO) as a solvent. This method is highly chemo- and diastereoselective, making it efficient for producing vicinal dibromoalkanes .
Another method involves the dehydrobromination of 2-bromoethyl dibromobenzene in an aqueous alcoholic alkaline medium using a phase transfer catalyst. This process is conducted at temperatures ranging from 0°C to 150°C .
Análisis De Reacciones Químicas
3,4-Dibromostyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using reagents like organometallic compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated benzoic acids.
Reduction Reactions: Reduction can lead to the formation of brominated ethylbenzene derivatives.
Common reagents used in these reactions include N-Bromosuccinimide (NBS), hydrogen peroxide, and organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,4-Dibromostyrene has several applications in scientific research:
Flame Retardants: It is used in the synthesis of flame-retardant polymers.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of advanced materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of 3,4-Dibromostyrene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating various substitution and addition reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which make the benzene ring more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
3,4-Dibromostyrene can be compared with other brominated styrene derivatives, such as:
2,4-Dibromostyrene: Similar in structure but with bromine atoms at different positions, leading to different reactivity and applications.
4-Bromostyrene: Contains only one bromine atom, resulting in different chemical properties and uses.
2,5-Dibromostyrene: Another isomer with bromine atoms at the 2nd and 5th positions, offering unique reactivity patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
24162-64-9 |
|---|---|
Fórmula molecular |
C8H6Br2 |
Peso molecular |
261.94 g/mol |
Nombre IUPAC |
1,2-dibromo-4-ethenylbenzene |
InChI |
InChI=1S/C8H6Br2/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2 |
Clave InChI |
NPPBRDURJSHSJE-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC(=C(C=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(benzylamino)-N-[2-[3-[2-[[2-(benzylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12731461.png)
